molecular formula C4H2BrClN2 B1287920 2-Bromo-6-chloropyrazine CAS No. 916791-07-6

2-Bromo-6-chloropyrazine

Cat. No. B1287920
CAS RN: 916791-07-6
M. Wt: 193.43 g/mol
InChI Key: UZAXEXBMDHIXNU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyrazine is an organic chemical compound with the molecular formula C4H2BrClN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloropyrazine is represented by the SMILES string Clc1cncc(Br)n1 . The InChI key for this compound is UZAXEXBMDHIXNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-6-chloropyrazine has a molecular weight of 193.43 . It has a density of 1.9±0.1 g/cm3, a boiling point of 210.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its flash point is 81.1±25.9 °C .

Scientific Research Applications

Organic Synthesis Building Block

2-Bromo-6-chloropyrazine is a versatile building block in organic synthesis. It’s used to construct various heterocyclic compounds due to its reactive bromo and chloro substituents. These substituents can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds . This reactivity is essential for creating complex molecules for pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-6-chloropyrazine serves as a precursor for the synthesis of potential drug candidates. It’s particularly valuable in the development of kinase inhibitors, which are a class of drugs that can interfere with cell signaling pathways and have applications in cancer therapy .

Chemical Biology Probes

This compound is also instrumental in chemical biology, where it’s used to design and synthesize molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level .

Materials Science

2-Bromo-6-chloropyrazine finds applications in materials science, particularly in the development of organic electronic materials. Its incorporation into polymers or small molecules can impart desirable electronic properties, such as conductivity or luminescence, which are useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .

Agrochemical Research

In the field of agrochemicals, 2-Bromo-6-chloropyrazine is used to synthesize compounds with potential herbicidal or pesticidal activities. Its derivatives can be screened for activity against various plant pests and diseases, contributing to the development of new agricultural products .

Environmental Studies

Lastly, 2-Bromo-6-chloropyrazine can be used in environmental studies to understand the fate and transport of similar organic compounds in the environment. Its behavior in soil and water systems can be studied to assess the environmental impact of related chemicals used in agriculture and industry .

Safety and Hazards

2-Bromo-6-chloropyrazine is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXEXBMDHIXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590558
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916791-07-6
Record name 2-Bromo-6-chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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